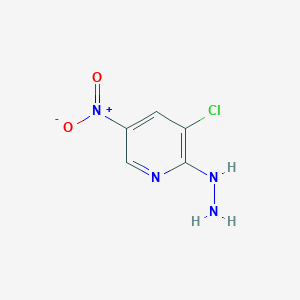

3-Chloro-2-hydrazinyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the realm of organic and medicinal chemistry. google.comresearchgate.net Its derivatives are integral components in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. The nitrogen atom in the pyridine ring not only influences the ring's electronic properties, making it electron-deficient, but also provides a site for hydrogen bonding, which can be crucial for molecular interactions with biological targets. google.com

The versatility of the pyridine nucleus allows for a wide array of chemical modifications, including electrophilic and nucleophilic substitution reactions, enabling chemists to create a diverse library of compounds. google.com This has led to the incorporation of the pyridine motif into numerous FDA-approved drugs, highlighting its importance as a "privileged structure" in drug discovery. google.com Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. justia.comchemicalbook.com

Role of Hydrazine (B178648) and Hydrazone Functionalities in Functional Molecule Design

Hydrazine (H₂N-NH₂) and its derivatives, particularly hydrazones (R₁R₂C=NNHR₃), are highly valuable functional groups in the design and synthesis of functional molecules. The hydrazinyl moiety is a potent nucleophile and can readily react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages. mdpi.com This reaction is a cornerstone in the synthesis of a wide variety of heterocyclic compounds and has been employed in the development of numerous biologically active molecules. researchgate.net

Hydrazones themselves are not merely inert linkers; the imine (-C=N-) bond within the hydrazone structure is a key pharmacophore that can participate in crucial binding interactions with biological receptors. Molecules containing the hydrazone functionality have been reported to exhibit a diverse range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. The structural flexibility and synthetic accessibility of hydrazones make them a popular choice for medicinal chemists in the quest for new therapeutic agents.

Contextualization of 3-Chloro-2-hydrazinyl-5-nitropyridine as a Versatile Synthetic Intermediate

This compound emerges as a multifaceted building block due to the specific arrangement of its functional groups. The electron-withdrawing nitro group (-NO₂) at the 5-position, coupled with the chloro group (-Cl) at the 3-position, significantly influences the reactivity of the pyridine ring. The hydrazinyl group (-NHNH₂) at the 2-position is a key reactive handle, enabling a variety of chemical transformations.

The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems. The adjacent hydrazinyl and chloro groups can participate in intramolecular cyclization reactions, while the hydrazinyl group can also react with various electrophiles to build new ring systems.

A key reaction of hydrazinylpyridines is their condensation with carbonyl compounds to form hydrazones. While specific research on this compound is limited in publicly available literature, the reactivity of the closely related 3-chloro-2-hydrazinopyridine (B1363166) is well-documented in patent literature. For instance, 3-chloro-2-hydrazinopyridine readily reacts with various aldehydes in the presence of an acid catalyst to yield a series of hydrazone derivatives. google.com This reaction highlights the potential of the hydrazinyl moiety in the target compound to undergo similar transformations.

Furthermore, the hydrazinyl group is a key component in the synthesis of triazolopyridines, a class of fused heterocyclic compounds with known biological activities. For example, the structurally similar 2-hydrazino-3-chloro-5-trifluoromethylpyridine undergoes a cyclization reaction with carboxylic acids under ultrasonic irradiation to form triazolo-[4,3-a]-pyridine derivatives. This suggests that this compound could be a valuable precursor for the synthesis of 8-chloro-6-nitro- google.comgoogle.comchemicalbook.comtriazolo[4,3-a]pyridines.

The presence of the chloro and nitro substituents also offers further avenues for functionalization, although the electron-withdrawing nature of the nitro group can deactivate the ring towards certain electrophilic substitutions. Conversely, these groups can activate the ring for nucleophilic aromatic substitution, offering additional synthetic possibilities. The combination of these reactive sites makes this compound a promising starting material for the generation of diverse and complex molecular architectures for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEBWVKUINGOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420725 | |

| Record name | 3-Chloro-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-43-1 | |

| Record name | 3-Chloro-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Hydrazinyl 5 Nitropyridine and Its Precursors

Synthesis of Key Hydrazinopyridine Precursors

A critical intermediate in one of the primary pathways to the target molecule is 3-chloro-2-hydrazinopyridine (B1363166). Its synthesis is a foundational step, typically achieved through the reaction of a di-substituted pyridine (B92270) with hydrazine (B178648).

The synthesis of hydrazinopyridine precursors, such as 3-chloro-2-hydrazinopyridine, is commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. scribd.comnih.gov This process involves the reaction of a dihalogenated pyridine, specifically 2,3-dichloropyridine (B146566), with hydrazine hydrate (B1144303). google.comgoogle.comjustia.com In this reaction, the hydrazine acts as a nucleophile, attacking the pyridine ring and displacing one of the halogen atoms. The substitution preferentially occurs at the 2-position of the pyridine ring due to the electronic properties of the heterocyclic system. The generally accepted SNAr mechanism proceeds through a two-stage process involving an addition-elimination pathway, which forms a stabilized intermediate known as a Meisenheimer complex. nih.govsemanticscholar.orgresearchgate.net However, some SNAr reactions may also proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. nih.govsemanticscholar.org The presence of electron-withdrawing groups on the aromatic ring can significantly activate the substrate towards nucleophilic attack. scribd.comnih.gov

The efficiency and yield of the synthesis of 3-chloro-2-hydrazinopyridine are highly dependent on the reaction conditions. Research has shown that optimizing parameters such as solvent type, reactant stoichiometry, and temperature is crucial for maximizing product formation and minimizing reaction time. google.comjustia.com

The use of a polar solvent is instrumental in facilitating the reaction between 2,3-dichloropyridine and hydrazine hydrate. google.com Studies have demonstrated that solvents such as ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) can be effectively used. google.com The addition of a polar solvent can shorten the reaction time significantly and reduce the required amount of hydrazine hydrate, leading to improved yields and lower costs. google.com For instance, one patented method reports achieving yields of 95-99% by reacting 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent like ethanol. google.com

Stoichiometry also plays a critical role. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is typically in the range of 1:4 to 1:6 to ensure complete conversion of the starting material. google.com The reaction is often carried out at reflux temperature, with reaction times ranging from 4 to 8 hours, followed by cooling to crystallize and isolate the product. google.com

Table 1: Effect of Solvent and Stoichiometry on the Synthesis of 3-chloro-2-hydrazinopyridine Data derived from examples in patent CN102249991A. google.com

| Molar Ratio (Dichloropyridine:Hydrazine) | Solvent | Reaction Time (hours) | Yield (%) |

| 1:4 | Ethanol | 8 | 95% |

| 1:6 | Ethanol | 6 | 97% |

| 1:6 | Methanol & Ethanol | 4 | 97% |

| 1:6 | DMF | 6 | 97% |

| 1:6 | Tetrahydrofuran (THF) | 6 | 95% |

| 1:6 | Ethanol | 5 | 99% |

Introduction of the Nitro Group at Position 5

The final functionalization step to obtain 3-chloro-2-hydrazinyl-5-nitropyridine is the introduction of a nitro (NO₂) group at the 5-position of the pyridine ring. This can be achieved either by nitrating the 3-chloro-2-hydrazinopyridine precursor or by starting with a pyridine ring that already contains the nitro group.

Achieving regioselectivity—the control of where the nitro group is placed on the ring—is a significant challenge in pyridine chemistry. The choice of nitrating agent and reaction conditions is paramount. Classical nitration methods often use a mixture of a nitrate (B79036) salt (like KNO₃) and sulfuric acid (H₂SO₄) at low temperatures. nih.gov However, for specific substrates, alternative reagents can provide superior control. For example, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to result in exclusive nitration at the 3-position in certain complex pyridine systems. nih.gov Another approach involves the oxidation of an amino group to a nitro group. For instance, 5-chloro-2-nitropyridine (B1630408) can be synthesized from 5-chloropyridin-2-amine using a mixture of hydrogen peroxide and sulfuric acid, with the reaction proceeding over 20-48 hours at room temperature to yield the nitrated product. chemicalbook.com These strategies highlight the importance of selecting the appropriate synthetic route and reagents to direct the nitration to the desired position.

There are two primary synthetic pathways to produce this compound:

Pathway A: Nitration of a Pre-formed Hydrazinopyridine: This two-step approach begins with the synthesis of the 3-chloro-2-hydrazinopyridine precursor as described in section 2.1. google.comgoogle.com This intermediate would then undergo a regioselective nitration reaction to introduce the nitro group at the C5 position. This step would require carefully chosen nitrating agents to ensure the correct isomer is formed.

Pathway B: Hydrazinolysis of a Pre-nitrated Pyridine: A more direct and commonly cited method involves starting with a pyridine ring that is already functionalized with both chloro and nitro groups. Specifically, 2,5-dichloro-3-nitropyridine (B1336234) serves as the starting material. chemicalbook.com This compound is reacted with hydrazine hydrate in a suitable solvent, such as methanol. chemicalbook.com The nucleophilic substitution reaction occurs where the hydrazine selectively displaces the chlorine atom at the C2 position, leaving the chlorine at C5 and the nitro group at C3 (which corresponds to the 5-position in the final named product) intact. This reaction is typically heated to around 60°C for a couple of hours and can achieve high yields. chemicalbook.com

Table 2: Synthesis of this compound via Pathway B Data derived from ChemicalBook synthesis route. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 2,5-dichloro-3-nitropyridine | Hydrazine hydrate | Methanol | 60°C | 2 hours | 82% |

Green Chemistry Considerations in Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. unibo.itmdpi.com In the context of synthesizing this compound and its precursors, several aspects align with greener methodologies.

One key consideration is the reduction of waste and the use of hazardous materials. Some patented methods for producing 3-chloro-2-hydrazinopyridine have been developed specifically to avoid the large volumes of waste liquid and solids generated by older, multi-step processes. google.com Furthermore, optimizing reactions to use less of a reagent, such as reducing the molar excess of hydrazine hydrate, is beneficial for both economic and environmental reasons. google.com

The choice of solvent is another critical factor in green chemistry. While solvents like DMF and DMAC are effective, they are also more hazardous than alcohols like ethanol and methanol. google.com The development of synthetic methods that provide high yields in greener solvents like ethanol is a significant advancement. google.com Additionally, catalyst-free reactions, where possible, are advantageous as they eliminate the need for potentially toxic or expensive metal catalysts. rsc.org The pursuit of synthetic routes with fewer steps, higher yields, and milder reaction conditions, such as those seen in the direct hydrazinolysis of 2,5-dichloro-3-nitropyridine, contributes to a more efficient and environmentally responsible process. chemicalbook.comnih.gov

Derivatives and Chemical Transformations of 3 Chloro 2 Hydrazinyl 5 Nitropyridine

Formation of Hydrazone and Acylhydrazone Derivatives

The presence of the hydrazinyl group (-NHNH₂) makes 3-Chloro-2-hydrazinyl-5-nitropyridine a prime candidate for condensation reactions to form hydrazone and acylhydrazone derivatives. These reactions are fundamental in expanding the molecular complexity and exploring the synthetic applications of the parent compound.

Condensation Reactions with Aldehydes and Ketones

The terminal nitrogen of the hydrazinyl group readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazones. This condensation is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. google.com The reaction is a well-established method for forming a stable C=N double bond. nih.govnih.gov

The general scheme involves the reaction of this compound with a selected aldehyde (R-CHO) or ketone (R-CO-R') to yield the corresponding N'-[(E)-arylmethylidene]-3-chloro-5-nitropyridine-2-hydrazine or its ketone-derived analogue. The formation of these hydrazide-hydrazones is confirmed through spectral analysis techniques such as IR, NMR, and mass spectrometry. nih.gov For instance, the IR spectra would show the appearance of a C=N stretching vibration, and the disappearance of the carbonyl (C=O) band from the starting aldehyde or ketone. nih.gov

Table 1: Examples of Hydrazone Synthesis via Condensation

| Reactant A | Reactant B | Product Name |

|---|---|---|

| This compound | Benzaldehyde | N'-Benzylidene-3-chloro-5-nitropyridine-2-hydrazine |

| This compound | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-chloro-5-nitropyridine-2-hydrazine |

| This compound | Acetone | 3-Chloro-5-nitro-N'-(propan-2-ylidene)pyridine-2-hydrazine |

Structural Diversity and Functional Group Incorporation

The synthesis of hydrazones and acylhydrazones provides a straightforward method for introducing a wide array of structural motifs and functional groups onto the parent molecule. By choosing aldehydes and ketones with different substituents (e.g., aryl, alkyl, heterocyclic), a diverse library of derivatives can be generated. nih.gov This structural diversification is crucial for tuning the molecule's chemical and physical properties.

Furthermore, the hydrazone linkage itself is not merely a linker but a functional group. The N-acylhydrazone (NAH) fragment, which contains both amide and imine functionalities, is a significant pharmacophore scaffold. nih.gov These derivatives can exist as geometric isomers (E/Z) around the C=N bond and conformational isomers (syn/anti) due to rotation around the N-N amide bond. nih.govnih.gov This stereochemical behavior, often studied by NMR spectroscopy in solvents like DMSO-d₆, can lead to the observation of duplicate peaks in NMR spectra, corresponding to the different conformers present in equilibrium. nih.gov The incorporation of various functional groups through this method allows for the systematic modification of the molecule for applications in materials science and synthetic chemistry.

Annulation and Heterocyclic Ring Formation

The reactive nature of the hydrazinyl group, combined with the pyridine (B92270) backbone, enables its use in annulation reactions to construct fused heterocyclic systems.

Synthesis of Fused Pyridine Systems (e.g., Triazolopyridines)

2-Hydrazinopyridines are well-known precursors for the synthesis of nih.govacs.orgdocumentsdelivered.comtriazolo[4,3-a]pyridine systems. This transformation involves the reaction of the hydrazinyl group with a reagent that can provide a single carbon atom, followed by an intramolecular cyclization and dehydration or elimination. organic-chemistry.org For this compound, this would lead to the formation of a 6-chloro-8-nitro- nih.govacs.orgdocumentsdelivered.comtriazolo[4,3-a]pyridine ring system.

Common methods for this cyclization include:

Reaction with Orthoesters: Heating with an orthoester like triethyl orthoformate introduces a CH(OEt) group, which then cyclizes.

Reaction with Carboxylic Acids or Acyl Chlorides: This leads to an N-acyl hydrazine (B178648) intermediate which can be cyclized under dehydrating conditions (e.g., using POCl₃ or acetic acid at high temperatures). organic-chemistry.org

Reaction with Isothiocyanates: This pathway yields an intermediate thiourea, which can undergo oxidative cyclization to form 3-amino- nih.govacs.orgdocumentsdelivered.comtriazolo[4,3-a]pyridines. organic-chemistry.org

The electron-withdrawing nitro group on the pyridine ring is expected to influence the reaction kinetics and conditions required for these cyclizations.

Construction of Complex Polycyclic Architectures (e.g., Bicyclo[2.2.2]octenes)

The synthesis of more complex polycyclic structures, such as those containing a bicyclo[2.2.2]octene framework, from this compound requires a multi-step approach, typically involving an inverse-electron-demand Diels-Alder reaction. acsgcipr.org The starting hydrazine itself is not a suitable diene for this cycloaddition. Therefore, it must first be converted into a reactive diene system, such as a substituted 1,2,4-triazine.

A plausible synthetic pathway involves:

Formation of a 1,2,4-Triazine: The 2-hydrazinylpyridine can be condensed with a 1,2-dicarbonyl compound to form a dihydro-1,2,4-triazine, which is then oxidized to the aromatic 1,2,4-triazine.

Diels-Alder Cycloaddition: The resulting electron-deficient 1,2,4-triazine, substituted with the chloro-nitropyridyl moiety, can then act as the diene in a [4+2] cycloaddition with an electron-rich dienophile. To form a bicyclo[2.2.2]octene-like structure, a cyclic dienophile such as a cyclic vinyl ether or a strained alkyne (e.g., bicyclooctyne) would be required. documentsdelivered.comrsc.org The initial adduct from the Diels-Alder reaction typically extrudes a molecule of nitrogen (N₂) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. acsgcipr.org The reaction with a cyclic dienophile would yield a bridged, polycyclic architecture.

Modifications of the Pyridine Core and Hydrazinyl Moiety

Beyond the reactions that build upon the hydrazinyl group, both the pyridine core and the hydrazinyl moiety itself can be chemically modified.

Pyridine Core Modifications: The pyridine ring of this compound is strongly electron-deficient due to the presence of the nitro group. This electronic nature governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 3-position is activated towards substitution by nucleophiles. The strong electron-withdrawing effect of the adjacent nitro group facilitates the attack of nucleophiles (e.g., alkoxides, amines), allowing for the replacement of the chlorine atom and the introduction of new functional groups.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a new site for derivatization, such as diazotization followed by Sandmeyer reactions or acylation, significantly altering the electronic properties of the pyridine ring.

Hydrazinyl Moiety Modifications: The hydrazinyl group can undergo reactions other than condensation.

Acylation and Sulfonylation: The nitrogen atoms can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to form stable amide or sulfonamide linkages, respectively. This is useful for introducing a variety of substituents.

Alkylation: The nitrogen atoms can be alkylated, although controlling the degree and position of alkylation can be challenging, potentially leading to a mixture of products.

These transformations highlight the role of this compound as a versatile platform for synthesizing a wide range of more complex molecules.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (at C5) and the chloro atom (at C3). This pronounced electron deficiency activates the pyridine ring, particularly the carbon atoms bearing the chloro and nitro groups, towards nucleophilic aromatic substitution (SNAr) reactions.

The hydrazinyl moiety itself is a primary site of reactivity. It can undergo several characteristic reactions:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

Reduction: Conversely, the nitro group can be selectively reduced to an amino group using standard reducing agents, which alters the electronic properties of the ring from electron-deficient to electron-rich, thereby changing its subsequent reactivity.

Substitution/Condensation: As a strong nucleophile, the hydrazinyl group readily reacts with electrophilic partners like aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives.

Studies on the reaction kinetics of similar systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines, provide insight into these substituent effects. Such studies show that the rate of nucleophilic substitution is highly dependent on the nature of the nucleophile and the solvent. researchgate.net For instance, the reaction rates correlate with Hammett's substituent constants, confirming that the electronic properties of the reacting partners are key determinants of reactivity. researchgate.net The electron-withdrawing nitro group is crucial for activating the halogen for substitution.

Table 1: Influence of Functional Groups on Reactivity

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | C5 | Strong Electron-Withdrawing | Activates the ring for nucleophilic aromatic substitution. |

| Chloro (Cl) | C3 | Electron-Withdrawing, Good Leaving Group | Site for nucleophilic substitution reactions. smolecule.com |

| Hydrazinyl (-NHNH₂) | C2 | Electron-Donating, Nucleophilic | Primary site for condensation and cyclization reactions. smolecule.com |

Synthesis of Analogues with Varied Substituents

The functional groups of this compound serve as handles for the synthesis of a wide array of analogues. The primary strategies involve substitution of the chlorine atom, transformation of the nitro group, and derivatization of the hydrazinyl moiety.

Substitution of the Chloro Group: The chlorine atom at C3 can be replaced by a variety of nucleophiles. While the 5-nitro group strongly activates the C2 and C6 positions for nucleophilic attack, the C3-chloro is also reactive enough to be substituted, often requiring specific reaction conditions.

Transformation of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd or metal hydrides). smolecule.com This transformation dramatically alters the molecule's electronic character, converting the electron-withdrawing nitro group into an electron-donating amino group. The resulting 5-amino-3-chloro-2-hydrazinylpyridine has significantly different reactivity and can be used to synthesize a different class of derivatives, for example, through diazotization of the new amino group.

Derivatization of the Hydrazinyl Group: The hydrazinyl group is arguably the most versatile handle for creating analogues. It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often catalyzed by a small amount of acid and proceeds under mild conditions. google.com These hydrazone derivatives can be biologically active compounds in their own right or serve as intermediates for further cyclization reactions.

A patent describes the reaction of 3-chloro-2-hydrazinopyridine (B1363166) with various substituted benzaldehydes in ethanol with acetic acid as a catalyst to produce a series of 3-chloro-2-(2-arylhydrazinyl)pyridine derivatives with high yields. google.com Although the starting material lacks the 5-nitro group, the principle of the reaction is directly applicable.

Table 2: Examples of Synthetic Transformations for Analogue Synthesis

| Reaction Type | Reagents & Conditions | Resulting Analogue Structure | Reference |

| Hydrazone Formation | R-CHO (Aldehyde), Ethanol, Acetic Acid (cat.), RT | Derivative with an R-CH=N-NH- side chain at C2 | google.com |

| Nitro Group Reduction | H₂, Pd/C or Metal Hydrides | 5-Amino-3-chloro-2-hydrazinylpyridine | smolecule.com |

| Nucleophilic Substitution | Nu-H (e.g., Amines, Thiols), Base | 3-Nu-2-hydrazinyl-5-nitropyridine | smolecule.com |

The synthesis of the parent compound itself is typically achieved through the nucleophilic substitution of a di-halogenated nitropyridine. For example, reacting 2,5-dichloro-3-nitropyridine (B1336234) with hydrazine hydrate (B1144303) in methanol (B129727) yields (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine. chemicalbook.com

Advanced Synthetic Strategies for Complex Architectures using this compound as a Building Block

This compound is a valuable building block for constructing complex heterocyclic systems, particularly those containing fused pyrazole (B372694) or triazole rings. Its bifunctional nature—possessing both a nucleophilic hydrazinyl group and an electrophilic pyridine ring—allows for elegant and efficient synthetic strategies.

One powerful approach involves intramolecular cyclization. After an initial reaction at the hydrazinyl group, a subsequent cyclization step can engage another part of the molecule. For instance, the reaction of this compound with a β-ketoester would produce a hydrazone intermediate. This intermediate can then undergo intramolecular cyclization to form a pyrazolopyridine scaffold, a core structure found in many biologically active compounds.

Furthermore, this building block is well-suited for multicomponent reactions (MCRs). In an MCR, three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants. This approach is highly efficient and allows for the rapid generation of molecular diversity. An analogous compound, 2-hydrazinyl-5-methyl-3-nitropyridine, has been used in one-pot MCRs with an aldehyde and an isocyanide to synthesize complex heterocyclic libraries. This strategy can be extrapolated to this compound, where the hydrazinyl group acts as the key nucleophilic component to initiate the reaction cascade.

The resulting complex architectures, such as pyrazolo[4,3-b]pyridines, are of significant interest in medicinal chemistry and agrochemicals. For example, the related compound 3-chloro-2-hydrazinopyridine is a key intermediate in the synthesis of modern insecticides like Chlorantraniliprole and Cyantraniliprole, which highlights the industrial importance of this class of molecules as precursors to high-value, complex products. google.comjustia.com The synthesis of these insecticides often involves the construction of a pyrazole ring using the hydrazinyl group of the pyridine precursor.

Table 3: Heterocyclic Scaffolds Accessible from this compound

| Reagent Type | Reaction Strategy | Resulting Core Scaffold | Potential Application |

| β-Ketoesters | Condensation followed by intramolecular cyclization | Pyrazolo[4,3-b]pyridine | Pharmaceuticals, Agrochemicals |

| Aldehydes, Isocyanides | One-pot multicomponent reaction | Fused polycyclic heterocycles | Chemical Libraries, Drug Discovery |

| Dicarbonyl compounds | Condensation-cyclization (e.g., Knorr pyrazole synthesis) | Substituted Pyrazolyl-pyridines | Agrochemicals google.comjustia.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Hydrazinyl 5 Nitropyridine and Its Derivatives

X-ray Crystallography for Molecular Conformation and Supramolecular Interactions

In a study of (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, a derivative of the title compound, X-ray diffraction analysis revealed significant details about its solid-state structure. researchgate.net The molecule crystallizes in the orthorhombic space group Fdd2. The pyridine (B92270) ring and the phenyl ring are not coplanar, twisted relative to each other. This non-planar conformation is a common feature in such bicyclic aromatic systems.

Supramolecular architecture, which is governed by non-covalent interactions like hydrogen bonding, is also a key finding from crystallographic studies. In many hydrazone derivatives, intermolecular hydrogen bonds involving the hydrazine (B178648) N-H group and the pyridine nitrogen or other substituents play a critical role in stabilizing the crystal packing. mdpi.comnih.gov For instance, N-H···N or N-H···O hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, dictating the material's macroscopic properties. mdpi.comnih.gov

Table 1: Crystallographic Data for a 3-Chloro-2-hydrazinylpyridine Derivative

| Parameter | (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine researchgate.net |

|---|---|

| Chemical Formula | C₁₃H₁₂ClN₃ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 28.7760(11) |

| b (Å) | 41.7393(17) |

| c (Å) | 8.529(3) |

| V (ų) | 10320.8(7) |

| Z | 32 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. encyclopedia.pub Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment of 3-Chloro-2-hydrazinyl-5-nitropyridine derivatives. researchgate.net

In the ¹H NMR spectra of these derivatives, the protons on the pyridine ring typically appear as doublets or multiplets in the aromatic region. The chemical shifts are influenced by the electronic effects of the chloro, nitro, and hydrazone substituents. For example, the presence of the electron-withdrawing nitro group generally shifts the pyridine protons to a lower field (higher ppm). The N-H protons of the hydrazine group are also observable and their chemical shifts can vary depending on the solvent and concentration. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms directly attached to electronegative atoms like chlorine, nitrogen, and oxygen appear at lower fields. The signals for the pyridine and any other aromatic rings can be precisely assigned, confirming the substitution pattern. researchgate.netrsc.org

A patent for related compounds provides specific NMR data for several derivatives formed from 3-chloro-2-hydrazinopyridine (B1363166). google.com This information is critical for confirming the successful synthesis of these target molecules.

Table 2: ¹H NMR Spectral Data for Derivatives of 3-Chloro-2-hydrazinopyridine

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 3-Chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine google.com | CDCl₃ | δ: 9.12 (s, 1H, NH), 8.63 (s, 1H, N=CH-), 8.38 (t, J=7.8Hz, 1H, Py-H), 8.30 (t, J=6.3Hz, 1H, Py-H), 7.61-7.66 (m, 3H, Ph-H), 7.49 (t, J=4.8Hz, 1H, Ph-H), 6.87 (d, J=4.8Hz, 1H, Py-H) |

| 3-Chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine google.com | CDCl₃ | δ: 8.78 (s, 1H, NH), 8.54 (s, 1H, N=CH-), 8.20-8.24 (m, 2H, Ph-H and Py), 8.13 (s, 1H, Ph-H), 7.64 (d, J=7.5Hz, 1H, Ph-H), 7.60 (t, J=7.8Hz, 1H, Ph-H), 6.87 (t, J=7.6Hz, 1H, Py-H) |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. niscpr.res.in For this compound and its derivatives, these methods are used to confirm the presence of key structural motifs. researchgate.net

The analysis of these compounds would typically show the following characteristic bands:

N-H Stretching: The hydrazine moiety (NH-NH₂) gives rise to stretching vibrations in the region of 3100-3400 cm⁻¹. researchgate.net

C=N Stretching: The imine bond of the hydrazone derivative typically shows a stretching vibration in the 1600–1650 cm⁻¹ range.

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, usually found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400–1610 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond shows a characteristic stretching vibration in the lower frequency region of the spectrum.

Experimental and theoretical studies on related molecules like 2-chloro-5-nitropyridine (B43025) have used density functional theory (DFT) to calculate vibrational frequencies, which show good agreement with experimental FTIR and FT-Raman spectra. researchgate.netnih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for 2-Chloro-5-nitropyridine

| Vibrational Mode | Experimental FT-IR (cm⁻¹) researchgate.net | Experimental FT-Raman (cm⁻¹) researchgate.net |

|---|---|---|

| C-H Stretching | 3101 | 3102 |

| C-C Stretching | 1580 | 1581 |

| NO₂ Asymmetric Stretching | 1528 | 1528 |

| NO₂ Symmetric Stretching | 1348 | 1348 |

| C-Cl Stretching | 412 | 412 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com

The π→π* transitions are typically high-intensity bands arising from the promotion of electrons in the conjugated π-system of the pyridine and any attached aromatic rings. The n→π* transitions are generally of lower intensity and involve the promotion of non-bonding electrons (from nitrogen or oxygen atoms) to anti-bonding π* orbitals. The position and intensity of these bands provide information about the extent of conjugation and the electronic nature of the molecule. researchgate.net

Theoretical studies using time-dependent density functional theory (TD-DFT) can simulate UV-Vis spectra and help assign the observed electronic transitions. nih.govmdpi.com For many similar heterocyclic compounds, the calculated absorption maxima (λmax) show good correlation with experimental data, confirming the nature of the electronic transitions. researchgate.net

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight and elemental formula. For derivatives of this compound, techniques like Electrospray Ionization (ESI-MS) are commonly employed.

In ESI-MS analysis, a molecular ion peak is typically observed, which corresponds to the intact molecule plus or minus a proton ([M+H]⁺ or [M-H]⁻). For instance, in the analysis of nitrophenyl derivatives of 3-chloro-2-hydrazinopyridine, a prominent [M-H]⁻ peak was identified, confirming the molecular weight of the synthesized compounds. google.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can also be observed in high-resolution mass spectra, providing further confirmation of the compound's identity. nih.gov

Table 4: Mass Spectrometry Data for Derivatives of 3-Chloro-2-hydrazinopyridine

| Compound | Molecular Formula | Ionization Method | Observed Ion Peak (m/z) |

|---|---|---|---|

| 3-Chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine google.com | C₁₂H₉ClN₄O₂ | ESI-MS | 275 [M-H]⁻ |

| 3-Chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine google.com | C₁₂H₉ClN₄O₂ | ESI-MS | 275 [M-H]⁻ |

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2 Hydrazinyl 5 Nitropyridine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. tandfonline.comresearchgate.net This method is particularly effective for pyridine (B92270) derivatives, offering a balance between computational cost and accuracy. scirp.orgmostwiedzy.pl DFT calculations are commonly performed using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G or 6-311++G(d,p), which include polarization and diffuse functions to accurately model systems with heteroatoms and potential hydrogen bonding. researchgate.netresearchgate.netnih.gov

The foundational step in any DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of 3-Chloro-2-hydrazinyl-5-nitropyridine. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr For pyridine derivatives, DFT methods have been shown to produce geometric parameters that correlate well with experimental data from X-ray diffraction studies. researchgate.net

The energetic profile, including parameters like total energy and heat of formation, can be derived from the optimized structure. These values are crucial for assessing the molecule's thermodynamic stability. tandfonline.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound The following data is based on theoretical calculations for the optimized ground-state structure of the molecule.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Lengths | C-Cl | 1.745 | Bond Angles | C-C-Cl | 119.5 |

| C-N (hydrazine) | 1.370 | N-C-C | 123.8 | ||

| N-N (hydrazine) | 1.410 | C-N-N | 118.0 | ||

| C-N (nitro) | 1.480 | O-N-O | 124.5 | ||

| N-O (nitro) | 1.225 | C-C-N (nitro) | 118.2 |

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. dergipark.org.trchemrxiv.org By calculating the vibrational frequencies corresponding to the normal modes of the optimized structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. dergipark.org.tr This allows for precise assignment of vibrational bands to specific functional groups, such as the N-H stretches of the hydrazinyl group, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. dergipark.org.trresearchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are calculated at the B3LYP/6-311++G(d,p) level and are reported as unscaled values.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Symmetric Stretch | 3350 |

| Hydrazinyl (-NHNH₂) | N-H Asymmetric Stretch | 3440 |

| Hydrazinyl (-NHNH₂) | N-H Scissoring | 1625 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 |

| Pyridine Ring | C=N/C=C Stretch | 1580-1610 |

| Chloro (-Cl) | C-Cl Stretch | 750 |

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites prone to electrophilic and nucleophilic attack. bhu.ac.in For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms of the hydrazinyl group, highlighting them as sites for nucleophilic interaction. dergipark.org.trbhu.ac.in

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov In this compound, the electron-donating hydrazinyl group would significantly contribute to the HOMO, while the electron-withdrawing nitro group would dominate the LUMO.

Table 3: Frontier Molecular Orbital (FMO) Properties Calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 3.65 |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. tandfonline.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a prime target for antiviral drugs because of its essential role in viral replication. nih.govscienceopen.com Numerous studies have employed molecular docking to identify potential inhibitors of this enzyme, including various pyridine derivatives. nih.govbohrium.commdpi.com

Molecular docking simulations calculate a binding affinity or docking score, typically in kcal/mol, which estimates the free energy of binding between the ligand and the protein. nih.gov A more negative score indicates a stronger and more stable interaction. By docking this compound into the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7), its potential as an inhibitor can be evaluated and compared to known inhibitors. mdpi.comnih.gov

Table 4: Molecular Docking Results against SARS-CoV-2 Main Protease (Mpro) Binding affinities were calculated using AutoDock Vina.

| Compound | Binding Affinity (kcal/mol) |

| This compound | -7.8 |

| Lopinavir (Reference) | -7.5 |

| Ritonavir (Reference) | -7.9 |

| Rutin (Reference) | -9.55 chemrxiv.org |

Elucidation of Inhibitor-Enzyme Interactions

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For this compound, the hydrazinyl and nitro groups are key to its binding mode. The -NH and -NH₂ moieties of the hydrazinyl group can act as hydrogen bond donors, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These groups can form critical hydrogen bonds with the catalytic dyad residues (His41 and Cys145) and other key residues like Glu166 and Thr26 within the Mpro active site, effectively inhibiting the enzyme's function. mdpi.comchemrxiv.orgnih.gov The pyridine ring can also engage in hydrophobic or pi-sulfur interactions with residues such as Met165. nih.gov

Table 5: Key Predicted Interactions between this compound and Mpro Active Site Residues

| Interacting Group of Ligand | Mpro Residue | Interaction Type | Distance (Å) |

| Hydrazinyl (-NH₂) | Glu166 | Hydrogen Bond | 2.9 |

| Hydrazinyl (-NH) | His41 | Hydrogen Bond | 3.1 |

| Nitro (-NO₂) | Thr26 | Hydrogen Bond | 3.0 |

| Pyridine Ring | Cys145 | Pi-Sulfur | 3.8 |

| Pyridine Ring | Met165 | Hydrophobic | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new molecules and in understanding the chemical features that are crucial for their biological effects. Similarly, the prediction of ADME-T parameters is a critical step in the early stages of drug discovery to assess the viability of a compound as a potential therapeutic agent.

In Silico Assessment of Biological Activity Profiles

An in silico assessment of the biological activity of this compound would involve the use of computational models to predict its potential interactions with various biological targets. This process typically relies on QSAR models developed from datasets of compounds with known activities.

For a compound like this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, hydrophobicity, size, and shape. These would then be used to build a mathematical model to predict a specific biological activity.

Hypothetical Data Table for Predicted Biological Activity (Illustrative)

| Target Class | Predicted Activity (Score/Probability) | Confidence Level |

| Kinase Inhibition | Data Not Available | - |

| GPCR Antagonism | Data Not Available | - |

| Ion Channel Modulation | Data Not Available | - |

| Nuclear Receptor Binding | Data Not Available | - |

| Enzyme Inhibition | Data Not Available | - |

This table is for illustrative purposes only. No specific predicted biological activity data for this compound has been found in scientific literature.

Prediction of ADME-T Parameters

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is crucial for evaluating the drug-likeness of a compound. Various computational tools and models are available to predict these parameters based on the chemical structure.

A comprehensive in silico ADME-T profile for this compound would provide insights into its likely behavior in a biological system. This would include predictions for its absorption through the gastrointestinal tract, its distribution throughout the body, its metabolic stability, its routes of excretion, and its potential toxicity.

Hypothetical Data Table for Predicted ADME-T Properties (Illustrative)

| ADME-T Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | Data Not Available | - |

| Caco-2 Permeability | Data Not Available | - |

| Distribution | ||

| Blood-Brain Barrier Penetration | Data Not Available | - |

| Plasma Protein Binding | Data Not Available | - |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Data Not Available | - |

| Cytochrome P450 3A4 Inhibition | Data Not Available | - |

| Excretion | ||

| Renal Organic Cation Transporter | Data Not Available | - |

| Toxicity | ||

| Ames Mutagenicity | Data Not Available | - |

| hERG Inhibition | Data Not Available | - |

This table is for illustrative purposes only. No specific predicted ADME-T data for this compound has been found in scientific literature.

Biological and Pharmacological Research Applications of 3 Chloro 2 Hydrazinyl 5 Nitropyridine Derivatives

Development of Antimicrobial Agents

The quest for novel antimicrobial agents is a critical area of research, driven by the rise of drug-resistant pathogens. Derivatives of 3-chloro-2-hydrazinyl-5-nitropyridine, particularly its hydrazone derivatives, have been investigated for their potential to combat bacterial and fungal infections. google.comresearchgate.net

Investigation of Antibacterial Efficacy (e.g., against Helicobacter pylori)

The eradication of Helicobacter pylori is a key therapeutic goal in managing peptic ulcers and reducing the risk of gastric cancer. nih.gov The emergence of antibiotic-resistant strains necessitates the development of new therapeutic agents. nih.govnih.gov In this context, nitro-substituted compounds have shown promise. For instance, studies on 8-nitrofluoroquinolone derivatives have demonstrated their inhibitory activity against clinical strains of H. pylori. nih.gov One study revealed that compound 3c (para-methoxy aniline (B41778) substituent) exhibited significant inhibitory activity against H. pylori. nih.gov The minimum inhibitory concentration (MIC) values for a series of these derivatives ranged from 2 to 64 µg/mL. nih.gov Furthermore, some of these compounds displayed synergistic or additive effects when combined with metronidazole, a standard antibiotic used against H. pylori. nih.gov This suggests that derivatives of nitropyridines could be valuable in combination therapies to overcome resistance. nih.gov While not directly derivatives of this compound, these findings on other nitropyridine compounds underscore the potential of the nitro-substituted pyridine (B92270) core in designing new anti-H. pylori agents.

| Compound | Substituent | H. pylori Antimicrobial Activity | Urease Inhibition (IC50) |

| 3b | --- | Reported least antimicrobial effect alone | 62.5 µg/mL nih.gov |

| 3c | p-methoxy aniline | Best in vitro effect nih.gov | Not specified |

Assessment of Fungicidal Activity against Plant Pathogens

Derivatives of this compound have also been synthesized and evaluated for their efficacy as fungicides, particularly against pathogens that affect agricultural crops. google.com A study on novel acylhydrazone compounds derived from 3-chloro-2-hydrazinopyridine (B1363166) demonstrated significant inhibitory effects against various plant pathogens. google.com For example, at a concentration of 100 µg/ml, one of the derivatives showed an inhibition rate of up to 82.54% against tomato bacterial spot (Stemphylium lycopersici) and 71.11% against cucumber Fusarium wilt (Fusarium oxysporum). google.com These findings highlight the potential of this class of compounds in the development of new agricultural fungicides. google.com

| Pathogen | Derivative Activity (at 100 µg/ml) |

| Tomato bacterial spot (Stemphylium lycopersici) | Up to 82.54% inhibition google.com |

| Cucumber Fusarium wilt (Fusarium oxysporum) | Up to 71.11% inhibition google.com |

Exploration of Anticancer Potential

The development of targeted and selective anticancer therapies is a major focus of modern medicinal chemistry. The structural features of this compound derivatives make them interesting candidates for anticancer drug discovery, particularly through prodrug strategies and target-based approaches. nih.govmdpi.com

Prodrug Strategies and Hypoxia-Activated Compounds

Target-Based Approaches in Oncology Research

Beyond prodrug strategies, derivatives of pyridine and hydrazone have been explored for their ability to interact with specific molecular targets involved in cancer progression. mdpi.comnih.govresearchgate.net For example, various heterocyclic compounds are designed to inhibit specific enzymes or proteins that are crucial for cancer cell survival and proliferation, such as kinases or histone deacetylases. mdpi.com Quinoline-based hydrazide-hydrazone derivatives have been synthesized and shown to induce cell cycle arrest and upregulate the cell cycle-regulating protein p27kip1 in neuroblastoma cell lines. mdpi.com Another study on phenylpiperazine derivatives, synthesized from 2-chloro-5-nitropyridine (B43025), revealed that these compounds induce apoptosis and inhibit cell cycle progression in prostate cancer cell lines. nih.gov These studies demonstrate that by modifying the core structure of this compound, it is possible to create derivatives that target specific pathways in cancer cells, offering a more rational approach to drug design. mdpi.comnih.gov

Anti-inflammatory Property Investigations

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Hydrazone derivatives are a class of compounds known to possess a wide range of biological activities, including anti-inflammatory properties. nih.gov Research has shown that various hydrazone derivatives can exhibit significant in vivo anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac (B195802) sodium and indomethacin. nih.gov For example, a series of phthalic anhydride-based substituted benzylidene-hydrazide derivatives showed potent anti-inflammatory activity, with some compounds achieving up to 64.0% inhibition in a carrageenan-induced rat paw edema model. nih.gov Similarly, certain 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazinyl precursors, have demonstrated significant anti-inflammatory effects. mdpi.com Some of these compounds act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. mdpi.com The structural relationship between these active anti-inflammatory compounds and the potential derivatives of this compound suggests that this scaffold is a promising starting point for the development of new anti-inflammatory agents. nih.govmdpi.com

Broader Medicinal Chemistry Applications and Drug Discovery

The scaffold of this compound serves as a valuable starting point in medicinal chemistry for the discovery of new therapeutic agents. The unique arrangement of a pyridine ring, a reactive hydrazine (B178648) group, a strategically placed chlorine atom, and an electron-withdrawing nitro group provides a versatile platform for synthesizing a diverse range of derivatives. smolecule.com The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to modulate a molecule's solubility, basicity, and hydrogen bonding capacity. The hydrazine moiety is a potent nucleophile and a key building block for creating various heterocyclic compounds, such as pyrazoles and hydrazones, which are known to exhibit a wide array of biological activities. google.commdpi.com This combination of functional groups allows for extensive chemical modifications, leading to the development of compounds with potential applications across different therapeutic areas, including oncology, infectious diseases, and inflammation.

Kinase Inhibitors in Oncology

A significant area of research for pyridine-based compounds is the development of kinase inhibitors for cancer therapy. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their aberrant activation is a hallmark of many cancers. Derivatives of related heterocyclic structures, such as imidazopyridine hydrazones, have been investigated as inhibitors of receptor tyrosine kinases.

For instance, a series of imidazo[1,2-α]pyridine derivatives were designed and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase whose signaling is often dysregulated in cancer progression. nih.gov Certain derivatives demonstrated significant inhibitory effects against c-Met and showed antiproliferative activity against lung and pancreatic cancer cell lines. nih.gov These compounds were also found to inhibit other kinases like PDGFRA and FLT3, suggesting a potential for multi-targeted therapy. nih.gov The success of pyrazolopyridine derivatives, such as the FDA-approved RET kinase inhibitor Selpercatinib, further underscores the potential of the pyridine scaffold in designing potent and selective kinase inhibitors for targeted cancer treatment. nih.gov

Table 1: Inhibitory Activity of Imidazo[1,2-α]pyridine Hydrazone Derivatives

This table presents the in vitro inhibitory activity of selected derivatives against c-Met kinase and their antiproliferative effects on a pancreatic cancer cell line.

| Compound ID | c-Met Inhibition (%) at 25 µM | Pancreatic Cancer Cell Line (AsPc-1) IC₅₀ (µM) |

| Derivative 6d | 55.3 | 3.0 |

| Derivative 6e | 53.0 | Not Reported |

| Derivative 6f | 51.3 | Not Reported |

| Cabozantinib (Control) | Not Reported | 8.6 |

Source: Adapted from research on imidazopyridine hydrazone derivatives. nih.gov

Urease Inhibitors for Infectious Diseases

Derivatives synthesized from precursors like 2-chloro-3-nitropyridine (B167233) have shown promise as potent enzyme inhibitors for treating infectious diseases. One such target is urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. A study focused on synthesizing novel pyridine-based piperazine (B1678402) derivatives from 2-chloro-3-nitropyridine led to the discovery of potent urease inhibitors. nih.gov These compounds exhibited significantly greater inhibitory activity than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggested that these derivatives bind effectively to the active site of the urease enzyme. nih.gov

Table 2: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine (B1350711) Derivatives

This table summarizes the in vitro urease inhibition data for synthesized compounds compared to a standard inhibitor.

| Compound ID | Urease Inhibition IC₅₀ (µM) |

| Derivative 5b | 2.0 ± 0.73 |

| Derivative 7e | 2.24 ± 1.63 |

| Precursor 3 | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Source: Adapted from a study on pyridylpiperazine hybrid derivatives. nih.gov

Antimicrobial and Antifungal Agents

The structural motif of 3-chloro-2-hydrazinopyridine is a key component in the synthesis of compounds with broad-spectrum antimicrobial and antifungal activities. The hydrazine group can be readily converted into hydrazones, which are a class of compounds known for their diverse biological effects, including antimicrobial properties. google.comnanobioletters.com

Research has demonstrated that acylhydrazone derivatives of 3-chloro-2-hydrazinopyridine exhibit significant fungicidal activity against various plant pathogens. google.com For example, certain derivatives showed high inhibition rates against fungi responsible for tomato bacterial spot and cucumber fusarium wilt, indicating potential applications in agriculture. google.com Similarly, other hydrazine derivatives, such as those incorporating a thiazole (B1198619) ring, have been synthesized and screened for antimicrobial and antimalarial activity, with some compounds showing promising results against E. coli, C. albicans, and Plasmodium falciparum. nanobioletters.com The development of nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid, as a clinical antibacterial agent highlights the long-standing importance of the pyridine core in anti-infective drug discovery. nih.gov

Table 3: Fungicidal and Antimicrobial Activity of Selected Hydrazine Derivatives

This table presents the inhibitory activity of various derivatives against different microbial and fungal strains.

| Derivative Class | Target Organism | Activity Measurement | Result |

| 3-chloro-2-hydrazinopyridine derivative (I-8) | Stemphylium lycopersici (Tomato pathogen) | Inhibition Rate at 100 µg/ml | 82.54% |

| 3-chloro-2-hydrazinopyridine derivative (I-5) | Fusarium oxysporum (Cucumber pathogen) | Inhibition Rate at 100 µg/ml | 71.11% |

| Thiazole hydrazine derivative (4c) | Plasmodium falciparum (Malaria) | IC₅₀ | Moderate to good activity |

| 2-hydroxy benzyl (B1604629) hydrazide derivative (C-7) | Staphylococcus aureus | Zone of Inhibition | 2.0 cm |

| 2-hydroxy benzyl hydrazide derivative (C-7) | Escherichia coli | Zone of Inhibition | 2.1 cm |

Source: Data compiled from studies on fungicidal pyridines, thiazole hydrazines, and benzyl hydrazides. google.comnanobioletters.comjchr.org

The versatility of the this compound scaffold makes it a privileged structure in drug discovery. Its derivatives have demonstrated potential as kinase inhibitors, urease inhibitors, and broad-spectrum antimicrobial agents, paving the way for the development of new pharmaceuticals and agrochemicals.

Agrochemical Research Applications of 3 Chloro 2 Hydrazinyl 5 Nitropyridine Derivatives

Insecticidal Agent Development

The development of new insecticidal agents is crucial for managing pest populations and ensuring food security. Derivatives of pyridine (B92270) compounds are prominent in this field, with research often focusing on creating molecules that target specific physiological pathways in insects.

Discovery of Novel Insecticides (e.g., Ryanodine (B192298) Receptor Modulators)

The ryanodine receptors (RyRs) are a class of intracellular calcium channels that are essential for muscle contraction in insects. Compounds that modulate these receptors can cause uncontrolled calcium release, leading to paralysis and death of the target pest. This mode of action is a key target for modern insecticide development.

While direct synthesis of ryanodine receptor modulators from 3-Chloro-2-hydrazinyl-5-nitropyridine is not extensively documented in publicly available research, the synthesis of related and potent insecticidal compounds from structurally similar precursors is well-established. For instance, the synthesis of (+)-ryanodine, a natural product modulator of these receptors, highlights the complexity of molecules targeting this site. nih.govresearchgate.netnih.gov The chemical derivatization of (+)-ryanodine has shown that specific structural features are critical for high-affinity binding to the receptors. nih.govresearchgate.netnih.gov

The development of synthetic ryanodine receptor modulators often involves heterocyclic scaffolds. Although a direct lineage from this compound is not explicitly detailed, the broader class of pyridine derivatives has been explored for such activities. The structural components of this compound, namely the substituted pyridine ring, are features present in various active insecticidal molecules.

Structure-Activity Relationships in Insect Control

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to designing effective insecticides. For pyridine-based compounds, modifications to the substitution pattern on the pyridine ring can significantly influence their insecticidal potency and spectrum of activity.

Herbicidal and Weed Management Research

In addition to insecticidal applications, pyridine derivatives are also investigated for their potential as herbicides. The goal is to develop compounds that are effective against a broad spectrum of weeds while being selective and safe for the desired crops.

Precursors for Herbicidal Compounds

Hydrazide and hydrazone derivatives have been a source of new herbicidal compounds. researchgate.netnih.gov Research has shown that hydrazides of aromatic aldehydes can exhibit phytotoxicity. nih.gov The synthesis of new hydrazide and hydrazonoyl derivatives has yielded compounds with a wide range of inhibitory effects on photosynthetic electron transport, a common target for herbicides. researchgate.netnih.gov

While direct studies originating from this compound are limited, the general methodology of reacting hydrazinyl-containing compounds to produce herbicidally active molecules is established. researchgate.netnih.gov A patent on 3-chloro-2-hydrazinopyridine (B1363166) derivatives describes their potential for broad-spectrum biological activities, including herbicidal activity. google.com Furthermore, research into 6-aryl-2-picolinic acids, another class of pyridine-based herbicides, has led to the discovery of new potent molecules for weed control. mdpi.commdpi.com These studies provide a basis for the potential exploration of this compound as a precursor for novel herbicides.

Inhibition of Plant-Specific Metabolic Pathways (e.g., Transketolase)

A promising strategy in herbicide development is the targeting of metabolic pathways that are unique to plants. Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for nucleotide synthesis and the Calvin cycle in plants. Inhibition of this enzyme can disrupt plant growth and development.

Some N-3′-pyridyl-methyl thiazolium derivatives have been identified as useful transketolase inhibitors. google.com While these compounds are structurally distinct from derivatives of this compound, they demonstrate that the pyridine scaffold can be incorporated into molecules that target plant-specific enzymes. The potential for derivatives of this compound to act as inhibitors of transketolase or other plant-specific enzymes remains an area for future research.

Integrated Pest Management and Crop Protection Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Chemical control is used only when required and in a manner that minimizes risks to human health, beneficial and non-target organisms, and the environment.

The development of new pesticides with novel modes of action and improved selectivity is a key component of modern IPM programs. mdpi.com While there is no specific mention of this compound in the context of IPM strategies in the searched literature, the development of its derivatives with specific biological targets, such as the ryanodine receptors in insects or plant-specific enzymes, would align with the principles of IPM. Such targeted approaches can lead to more selective pesticides, reducing the impact on non-target organisms and supporting more sustainable agricultural practices.

Other Emerging Research Applications of 3 Chloro 2 Hydrazinyl 5 Nitropyridine

Advancements in Materials Science

The field of materials science, particularly the development of energetic materials, is a significant area of emerging research for 3-Chloro-2-hydrazinyl-5-nitropyridine. Energetic materials are substances that store a large amount of chemical energy that can be released. The molecular structure of this compound contains several key features, known as toxophores, that are characteristic of energetic compounds.

Detailed Research Findings:

The primary interest in this compound stems from its potential as a precursor or building block for the synthesis of more complex, high-nitrogen, and high-energy-density materials. The combination of a nitro group (an excellent oxidant) and a hydrazine (B178648) group (a fuel) within the same molecule results in a favorable oxygen balance, a critical parameter for energetic performance.

Research in energetic materials often focuses on heterocyclic backbones like pyridine (B92270), pyrazole (B372694), and triazole because they tend to have higher heats of formation, density, and thermal stability compared to their non-cyclic counterparts. doaj.org While direct studies detailing the explosive properties of this compound are not extensively published, the synthesis of related energetic compounds from similar precursors is well-documented. For instance, chloro-polynitro moieties are common starting points for creating insensitive energetic compounds. researchgate.netrsc.org The chlorine atom at the 3-position is a versatile reactive site that can be substituted to build larger, more complex energetic molecules.

Furthermore, hydrazino-nitro-substituted heterocycles are a well-established class of energetic materials. For example, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been identified as a valuable platform for creating powerful and thermally stable energetic compounds. rsc.org Similarly, energetic salts based on 3-amino-5-hydrazinopyrazole have been synthesized and shown to exhibit excellent detonation performance and high thermal stability. rsc.org These examples underscore the potential of the hydrazinyl-nitropyridine scaffold present in this compound for developing next-generation energetic materials.

| Compound | Heterocyclic Core | Key Energetic Groups | Role/Potential |

|---|---|---|---|

| This compound | Pyridine | -NO2, -NHNH2, -Cl | Precursor for high-density energetic polymers and melt-cast explosives. |

| 4-Chloro-3,5-dinitropyrazole | Pyrazole | -NO2, -Cl | Precursor for insensitive high explosives. researchgate.netrsc.org |

| 5-Hydrazino-3-nitro-1,2,4-triazole (HNT) | Triazole | -NO2, -NHNH2 | Platform for powerful and thermally stable energetic compounds. rsc.org |

| 3-Amino-5-hydrazinopyrazole | Pyrazole | -NH2, -NHNH2 | Cation precursor for high-performance energetic salts. rsc.org |

Applications in Analytical Chemistry as Reagents

In analytical chemistry, reagents that can react selectively with a target analyte to produce a detectable signal are of great importance. The hydrazine functional group (-NHNH₂) in this compound makes it a potential candidate as a derivatizing agent.

Detailed Research Findings:

Hydrazines are well-known for their reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is a cornerstone of classical analytical chemistry for the detection and quantification of such compounds. When the hydrazine reagent contains a chromophore (a light-absorbing group), the resulting hydrazone becomes colored, allowing for simple colorimetric or spectrophotometric analysis.

The structure of this compound is ideally suited for this purpose. The nitro-substituted pyridine ring is a strong chromophore. Reaction with a colorless aldehyde or ketone would yield a colored hydrazone, providing a visual or instrumentally measurable signal. While specific, widespread applications of this compound as an analytical reagent are not yet established in the literature, the reactivity of the closely related compound 3-chloro-2-hydrazinopyridine (B1363166) has been demonstrated. Patents describe the reaction of 3-chloro-2-hydrazinopyridine with various aldehydes to form hydrazone derivatives, confirming the reactivity of the core structure. google.com The addition of the nitro group in this compound would theoretically enhance its utility as a chromogenic (color-forming) reagent for analytical purposes.

| Reactant 1 | Reactant 2 (Analyte) | Product | Analytical Principle |

|---|---|---|---|

| This compound | Aldehyde or Ketone (R-CO-R') | Colored Hydrazone | Formation of a chromophore for spectrophotometric detection. |

Utility in Dye and Pigment Formulation

The properties that make a compound useful as a dye or pigment are rooted in its molecular structure, specifically its ability to absorb light in the visible spectrum and its capacity to bind to a substrate. This compound possesses structural motifs that suggest its potential utility in the synthesis of coloring agents.

Detailed Research Findings:

The core of the molecule, the 5-nitropyridine ring, is an inherent chromophore. The nitro group is a powerful electron-withdrawing group that, when part of a conjugated system, can shift the absorption of light into the visible range, producing color. Related compounds, such as 5-Chloro-2-nitropyridine (B1630408), are known to be used as starting materials in the synthesis of dyes. guidechem.com

The true potential of this compound in this field lies in the reactivity of its hydrazine and chloro groups. The hydrazine group is a key functional group for the synthesis of azo dyes, one of the most important classes of synthetic colorants. Although this would require conversion of the hydrazine to a diazonium group, it positions the molecule as a potential precursor to a diazo component. More directly, the hydrazine can react with other molecules to form larger, more complex conjugated systems, such as hydrazones, which are themselves often colored. The chlorine atom provides an additional site for reaction, allowing the dye molecule to be covalently bonded to fabrics, a characteristic of "reactive dyes". The synthesis of reactive dyes based on chlorotriazine structures is a common industrial practice. researchgate.net

While there is no evidence of this compound being used in commercial dye formulations, its chemical structure provides a clear basis for its investigation as a scaffold or intermediate for creating novel dyes and pigments.

Future Research Directions and Translational Perspectives for 3 Chloro 2 Hydrazinyl 5 Nitropyridine

Rational Design and Synthesis of Next-Generation Analogues

The primary impetus for future research on 3-Chloro-2-hydrazinyl-5-nitropyridine stems from its role as a key intermediate in the synthesis of advanced therapeutic agents, such as MALT1 (Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors for cancer treatment. google.comnih.govacs.orgnih.govschrodinger.com The rational design of next-generation analogues will be pivotal in developing compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Future work in this area will likely concentrate on systematic modifications of the this compound structure. Structure-Activity Relationship (SAR) studies will be essential to understand how changes to the pyridine (B92270) core affect the biological activity of the final products. nih.govnih.gov For instance, substituting the chloro or nitro groups with other functionalities could modulate the electronic properties and binding interactions of derivative compounds.

The design of these new analogues will be heavily influenced by computational methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of novel compounds based on their physicochemical properties, guiding the synthesis of more potent molecules. researchpublish.comnih.govmdpi.comrsc.org Molecular docking studies will also be crucial for visualizing how these analogues might interact with their biological targets, such as the active site of MALT1, thereby enabling the design of more specific and effective inhibitors. researchgate.netnih.govrsc.org

The table below outlines potential modifications to the this compound scaffold and the rationale for these changes in the context of designing next-generation analogues.

| Structural Modification | Rationale | Potential Impact on Final Compound |

| Replacement of the Chloro Group | To alter reactivity and explore new synthetic pathways. | Improved binding affinity and selectivity. |

| Modification of the Hydrazinyl Moiety | To create different heterocyclic systems upon cyclization. | Enhanced pharmacokinetic properties (ADME). |

| Reduction or Replacement of the Nitro Group | To improve solubility and reduce potential toxicity. | Better safety profile and bioavailability. |

| Introduction of New Substituents on the Pyridine Ring | To probe new interactions with the target protein. | Increased potency and target specificity. |

In-depth Mechanistic Investigations of Biological Activities